molecular formula C17H18N4O2S2 B2428873 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034342-69-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2428873
CAS RN: 2034342-69-1
M. Wt: 374.48
InChI Key: ZEJJIYWAAUAXTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is a key component in the structure of these compounds. It plays a crucial role in their optoelectronic and photophysical properties .


Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be modified by varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. The furan nucleus is a crucial component in the search for new antibacterial agents. Researchers have explored the antibacterial activity of compounds containing the furan moiety against both gram-positive and gram-negative bacteria . Investigating the specific antibacterial potential of this compound could lead to the development of novel antimicrobial agents.

Photovoltaic and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound, has been extensively studied in electron donor–acceptor (D–A) systems. While it has been explored for photovoltaic applications and as fluorescent sensors, its potential as a visible-light organophotocatalyst remains an area for further investigation . Understanding its photophysical properties and reactivity could contribute to advancements in solar energy conversion and sensing technologies.

Conjugated Polymers

Our compound’s structure includes the benzo[c][1,2,5]thiadiazole core. Researchers have synthesized hyperbranched conjugated polymers based on similar thiadiazole derivatives. These polymers exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic photovoltaics and light-emitting devices . Investigating its role in polymer design and optoelectronic materials could yield valuable insights.

Serotonin Agonistic Activity

In the context of drug discovery, compounds with serotonin 5-HT4 agonistic activity are of interest. Researchers have prepared and evaluated benzamide derivatives, including those with a substituted furan ring. While introducing specific functional groups at the 3-position of benzamide led to slight enhancements in agonistic activity, further exploration of our compound’s serotonin receptor interactions could provide valuable pharmacological insights .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiolytic properties. While specific studies on our compound are limited, its furan-based structure suggests potential in these diverse therapeutic contexts .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action is likely related to its electron donor-acceptor (D-A) system, which is based on the BTZ motif . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds with similar structures have been used as potential visible-light organophotocatalysts , suggesting that they may influence pathways related to light absorption and energy transfer.

Pharmacokinetics

Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability, suggesting good bioavailability .

Result of Action

Similar compounds have been used in photovoltaics and as fluorescent sensors , suggesting that they may influence light absorption and energy transfer at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions may affect its function as a potential visible-light organophotocatalyst . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-17(12-1-2-14-15(9-12)20-25-19-14)18-10-16(13-3-6-23-11-13)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJJIYWAAUAXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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